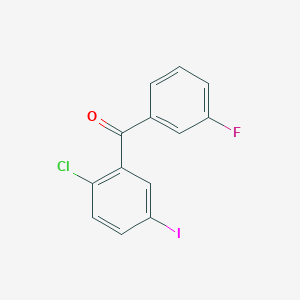
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-Chloro-5-iodobenzoic acid with 3-Fluorobenzene under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled reactivity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Mixing and Cooling: Combining the reactants in a solvent and cooling the mixture to the desired temperature.
Catalysis: Adding a palladium catalyst to facilitate the coupling reaction.
Purification: Using techniques like column chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, iodine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carbonyl group (C=O) can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom in a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of iodine.
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: Contains a pyrrole ring instead of a carbonyl group.
Uniqueness
The combination of chlorine, iodine, and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H7ClFIO |
|---|---|
Molecular Weight |
360.55 g/mol |
IUPAC Name |
(2-chloro-5-iodophenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-12-5-4-10(16)7-11(12)13(17)8-2-1-3-9(15)6-8/h1-7H |
InChI Key |
GGUOCXLOYXUQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)

![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
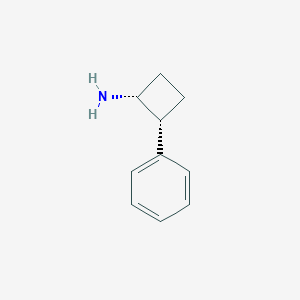
![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
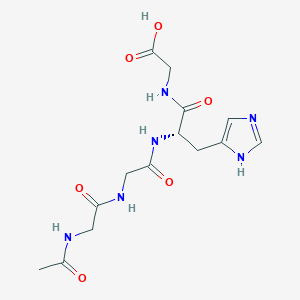
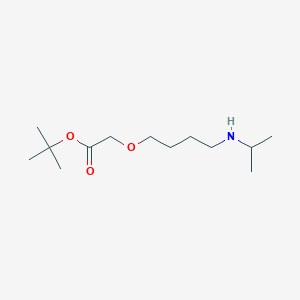
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)
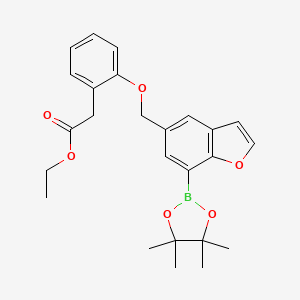

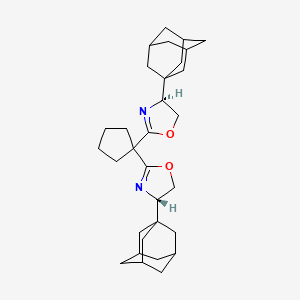
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)

